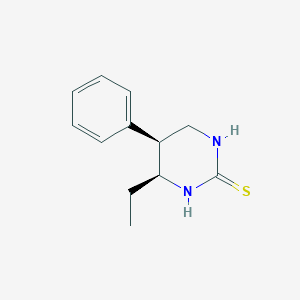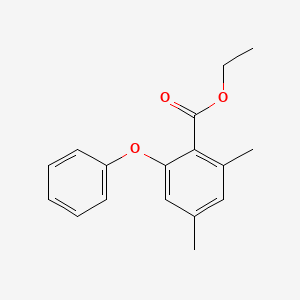![molecular formula C15H10BrNO5 B12617255 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-67-6](/img/structure/B12617255.png)
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a brominated hydroxyphenyl group and a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Ethenylation: The brominated compound is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Nitration: Finally, the ethenylated compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.
Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
Applications De Recherche Scientifique
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
2-(5-Bromo-2-hydroxyphenyl)acetic acid: Another brominated hydroxyphenyl compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a brominated hydroxyphenyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917614-67-6 |
|---|---|
Formule moléculaire |
C15H10BrNO5 |
Poids moléculaire |
364.15 g/mol |
Nom IUPAC |
2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20) |
Clé InChI |
ZOPZTNRYOZOXMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)

![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)

![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)

![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)

